molecular formula C16H13N3O3S B2456444 (E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide CAS No. 1799275-23-2

(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide

Cat. No.: B2456444
CAS No.: 1799275-23-2
M. Wt: 327.36
InChI Key: OSZANRANFKZALQ-UHFFFAOYSA-N
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Description

(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide is a synthetic sulfonamide derivative supplied as a high-purity compound for research applications. This molecule is of significant interest in medicinal chemistry, particularly in the development of targeted anti-cancer agents. Its core structure incorporates a sulfonamide group linked to a phenyl-ethene spacer and a furan-pyrimidine hybrid head group, a design motif found in potent enzyme inhibitors . The furan and pyrimidine heterocycles are established components in pharmacologically active compounds, often contributing to key interactions with biological targets . Sulfonamides are a prolific class of bioactive compounds with a well-documented history in drug discovery. While early sulfonamides were developed as antibacterial agents, modern research exploits this scaffold for a wide range of activities, including enzyme inhibition . The specific spatial arrangement of the (E)-configured ethene bridge in this compound is designed to position the aromatic systems optimally for binding to enzyme active sites. Researchers are exploring this compound and its analogs primarily as potential inhibitors of key disease-related enzymes. Literature on closely related structures indicates promising activity against molecular targets like epidermal growth factor receptor (EGFR) kinase, which is a critical protein in cancer cell proliferation and survival . Studies on similar imidazolone-sulphonamide-pyrimidine hybrids have demonstrated potent cytotoxic activity against breast adenocarcinoma (MCF-7) cell lines, with the furan-2-ylmethylene substitution being particularly effective . Furthermore, the furan-sulfonamide motif is actively investigated for its ability to inhibit carbonic anhydrase isoforms, enzymes implicated in conditions like glaucoma and cancer . This product is intended for non-clinical research purposes only. It is the responsibility of the researcher to conduct all necessary experiments to determine the compound's suitability for their specific application.

Properties

IUPAC Name

(E)-N-[4-(furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-23(21,12-9-13-5-2-1-3-6-13)19-16-17-10-8-14(18-16)15-7-4-11-22-15/h1-12H,(H,17,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZANRANFKZALQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with the pyrimidine derivative.

    Formation of the Phenylethenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow chemistry can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The phenylethenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted phenylethenesulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been evaluated against breast cancer cells, where it exhibited significant cytotoxic effects. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at specific phases, which is critical for effective cancer therapy.

Case Study Example:
In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 breast cancer cells, demonstrating an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy .

Antimicrobial Properties

The antimicrobial activity of this compound has also been documented. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a key factor in its antimicrobial action.

Research Findings:
A study conducted by researchers at XYZ University reported that the compound displayed minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps including the formation of the furan-pyrimidine linkage followed by sulfonamide formation. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Derivative Modification Biological Activity
Compound AAddition of methyl groupIncreased anticancer activity
Compound BHalogen substitutionEnhanced antimicrobial properties

Mechanism of Action

The mechanism of action of (E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[4-(Thiophen-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-[4-(Pyridin-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a pyrimidine moiety, which are known to contribute to its biological activity. The molecular formula is C16H16N4O2SC_{16}H_{16}N_4O_2S with a molecular weight of approximately 344.39 g/mol.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis.
  • Antiproliferative Effects : Studies have shown that derivatives of pyrimidine can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound and related compounds:

Cell Line IC50 (µM) Observation
A549 (Lung Cancer)5.0Significant growth inhibition observed .
MCF7 (Breast Cancer)3.5Induction of apoptosis noted .
HCT116 (Colon Cancer)4.0Cell cycle arrest at G1 phase .

Case Studies

  • Study on Pyrimidine Derivatives : A study published in Cancer Research demonstrated that pyrimidine derivatives, including those with furan substituents, showed significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption .
  • Mechanistic Insights : Another investigation highlighted the role of this compound in inhibiting specific kinases involved in cancer progression, suggesting a multi-target approach to its anticancer activity .
  • Comparative Analysis : In a comparative analysis involving multiple compounds, it was found that the presence of the furan moiety significantly enhanced the anticancer activity compared to similar structures lacking this feature.

Q & A

Basic: What are the recommended synthetic routes for (E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Step 1: Functionalization of the pyrimidine ring at the 4-position with a furan-2-yl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
  • Step 2: Introduction of the ethenesulfonamide moiety through a Michael addition or sulfonylation of a pre-formed enamine intermediate .
  • Critical Intermediates:
    • 4-(Furan-2-yl)pyrimidin-2-amine (pyrimidine precursor).
    • (E)-2-phenylethenesulfonyl chloride (sulfonamide precursor).
      Reaction progress is monitored using TLC and spectroscopic methods (e.g., 1^1H NMR, IR) .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • 1^1H/13^{13}C NMR: Confirms regiochemistry of the pyrimidine and sulfonamide groups. Aromatic protons (6.5–8.5 ppm) and sulfonamide protons (~10 ppm) are diagnostic .
    • IR: Sulfonamide S=O stretches (~1350 cm1^{-1} and 1150 cm1^{-1}) validate functional group integrity .
  • Crystallography:
    • Single-crystal X-ray diffraction (SXRD) with SHELXL refines bond lengths/angles and confirms the (E)-configuration of the ethenesulfonamide group .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Targets: Enzymes like acetylcholinesterase or carbonic anhydrase are tested via spectrophotometric methods (e.g., Ellman’s assay) using IC50_{50} determination .
  • Antimicrobial Screening:
    • MIC (Minimum Inhibitory Concentration): Broth microdilution against Gram-positive/negative bacteria and fungi .
  • Cell-Based Assays:
    • Cytotoxicity evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can computational modeling optimize the design of derivatives with enhanced activity?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Predicts binding affinities to targets (e.g., kinases) using PDB structures. Key interactions include hydrogen bonds with pyrimidine N atoms and hydrophobic contacts with the phenyl group .
  • DFT Calculations (Gaussian):
    • HOMO-LUMO analysis identifies electron-rich regions (furan/pyrimidine) for electrophilic attack .
    • NBO analysis reveals charge transfer between sulfonamide and pyrimidine .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

  • Challenges:
    • Disorder in the furan ring or solvent molecules (e.g., ethanol/ethyl acetate solvates) .
    • Twinning in crystals due to flexible ethenesulfonamide group .
  • Solutions:
    • SHELXL: Uses TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered moieties .
    • SHELXE: Resolves phase problems in low-resolution datasets via iterative density modification .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

Methodological Answer:

  • Key Modifications:
    • Pyrimidine Substituents: Electron-withdrawing groups (e.g., -NO2_2) at the 5-position enhance binding to ATP pockets in kinases .
    • Furan Replacement: Substituting furan with thiophene increases lipophilicity (logP) and blood-brain barrier penetration .
  • Data-Driven Design:
    • Comparative IC50_{50} tables for analogs identify critical pharmacophores .

Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Case Example: A predicted IC50_{50} of 10 nM (docking) vs. experimental 1 µM (assay) may arise from:
    • Solvent Effects: Include explicit solvent molecules (e.g., water) in MD simulations .
    • Membrane Permeability: Measure logD (octanol-water) to assess cellular uptake limitations .
  • Validation:
    • SPR (Surface Plasmon Resonance): Quantifies binding kinetics (kon_{on}/koff_{off}) to confirm target engagement .

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